![molecular formula C21H21N3OS B2936379 3,5-dimethyl-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide CAS No. 450340-34-8](/img/structure/B2936379.png)
3,5-dimethyl-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Antimicrobial Activity
This compound exhibits a broad spectrum of biological activities, including antimicrobial properties . It can be used in the synthesis of heterocyclic compounds that are effective against various microorganisms. This makes it valuable for developing new antibiotics and antiseptics, particularly in an era where antibiotic resistance is a growing concern.
Anticancer Research
Pyrazole derivatives, to which this compound belongs, have shown promise in anticancer research . They have been evaluated for their antioxidant and anticancer activities, indicating potential use in the development of new cancer therapies. The compound’s ability to inhibit cancer cell growth could be pivotal in creating more effective treatments.
Antileishmanial and Antimalarial Applications
The compound has demonstrated significant antileishmanial and antimalarial activities . It has been synthesized and tested against Leishmania species and Plasmodium berghei, showing better inhibition effects. This suggests its potential as a pharmacophore for creating safe and effective treatments for these tropical diseases.
Neurobiological Research
In the field of neurobiology, compounds like SR-01000569566 can be used to study neuronal activity and brain function . They may contribute to the development of new methods for controlling electrical activity in excitable cells, such as neurons, which is crucial for understanding brain disorders and developing neurological therapeutics.
Interdisciplinary Research Affinity
The compound could be used as a case study to understand the affinity between different research fields . By analyzing its applications across various disciplines, researchers can gain insights into how interdisciplinary approaches can enhance scientific discovery and innovation.
Pharmacological Effects
Pyrazole-bearing compounds are known for their diverse pharmacological effects . This includes activities such as antidepressant, anticonvulsant, and antihypertensive properties. The compound could be instrumental in the synthesis of drugs targeting these effects, contributing to the treatment of various health conditions.
Mechanism of Action
Target of Action
Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
The exact mode of action of this compound is currently unknown. It’s worth noting that similar compounds, such as pyrazole derivatives, have been shown to exhibit diverse pharmacological activities, including antiviral, anti-inflammatory, and anticancer effects . These activities suggest that the compound may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
It’s known that similar compounds can influence a variety of biological activities, such as oxidative stress and acetylcholinesterase activity . This suggests that the compound may affect multiple biochemical pathways, leading to a broad range of downstream effects.
Result of Action
Similar compounds have been shown to exhibit a range of biological activities, including antiviral, anti-inflammatory, and anticancer effects . These effects suggest that the compound may have a broad range of molecular and cellular impacts.
properties
IUPAC Name |
3,5-dimethyl-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3OS/c1-13-4-6-17(7-5-13)24-20(18-11-26-12-19(18)23-24)22-21(25)16-9-14(2)8-15(3)10-16/h4-10H,11-12H2,1-3H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIDZTFDSCJHMEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C4=CC(=CC(=C4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

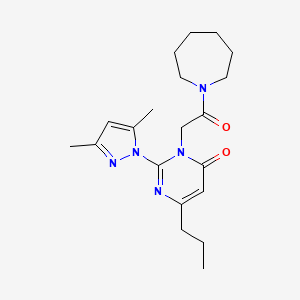
![2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)-N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acetamide](/img/structure/B2936297.png)
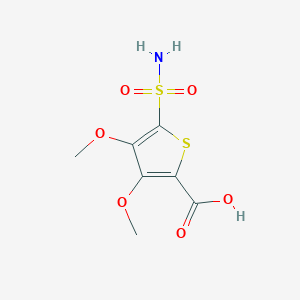
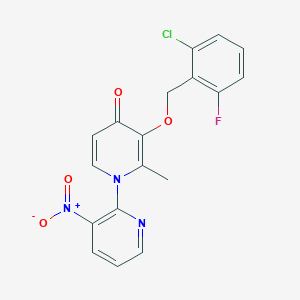

![N-[(6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)methyl]prop-2-enamide](/img/structure/B2936303.png)
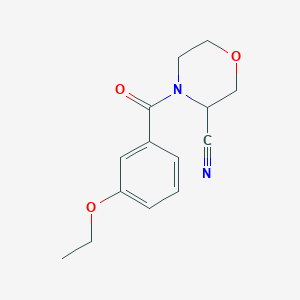
![6-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2936308.png)
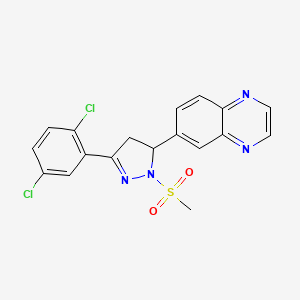
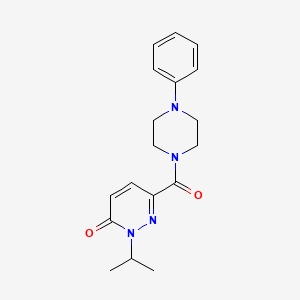
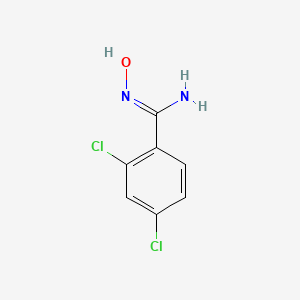
![2-Chloro-1-[2-cyclopentyl-6-(trifluoromethyl)morpholin-4-yl]propan-1-one](/img/structure/B2936317.png)

![Tert-butyl N-[(1R,2R,3R)-2,3-dihydroxycyclohexyl]oxycarbamate](/img/structure/B2936319.png)